molecular formula CH4N4O B12328313 5H-Tetrazol-5-one, 1,2-dihydro-

5H-Tetrazol-5-one, 1,2-dihydro-

Cat. No.: B12328313
M. Wt: 88.07 g/mol
InChI Key: SPJNWQZENDGSAH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The tetrazole ring system, first reported in 1885 by Johannes Thiele, laid the foundation for derivatives like 5H-tetrazol-5-one, 1,2-dihydro-. Early 20th-century studies focused on tetrazole’s aromaticity and metabolic stability, but the dihydro variant emerged later as chemists sought to modulate electronic properties for specialized applications. The partial reduction of the tetrazole ring introduces a non-aromatic conjugated system, enabling unique reactivity patterns. For instance, 1-hydroxy-5H-tetrazole derivatives were synthesized in 2021 via nitrous acid-mediated diazotization, showcasing the compound’s adaptability. Structural characterization through X-ray crystallography confirmed its planar geometry and hydrogen-bonding capabilities, critical for understanding its role in supramolecular chemistry.

Significance in Heterocyclic Chemistry

5H-Tetrazol-5-one, 1,2-dihydro- occupies a strategic niche due to its dual functionality: the tetrazole ring provides nitrogen-rich electron density, while the dihydro moiety enhances solubility and polar interactions. This balance is exemplified in hypervalent iodine complexes, where the compound forms fused benziodazole-tetrazole rings (BIAT) with shortened I–O bonds (1.97 Å) and acute N–I–O angles (164.16°), enabling applications in oxidative catalysis.

Table 1: Comparative Analysis of Tetrazole Derivatives

Derivative Molecular Formula Key Feature Application
5H-Tetrazol-5-one C₂H₂N₄O Partially reduced ring Catalyst ligand
1-Hydroxy-5H-tetrazole CHN₄O N-oxide functionalization Energetic materials
1-Ethyl-5H-tetrazol-5-one C₃H₆N₄O Alkyl substitution Antimicrobial agents

The compound’s ability to act as a hydrogen-bond donor and acceptor facilitates its use in crystal engineering, as seen in BIAT-OH structures where intermolecular interactions stabilize lattice frameworks. Additionally, its metabolic resistance makes it valuable in drug design, particularly for diabetes therapeutics targeting PPARs and DPP-4.

Research Evolution and Current State

Recent breakthroughs have expanded the compound’s utility:

  • Energetic Materials : 1-Hydroxy-5H-tetrazole derivatives exhibit detonation velocities up to 8,570 m/s, rivaling traditional explosives like RDX. Silver salts of these derivatives demonstrate rapid deflagration-to-detonation transitions, ideal for primary explosives.
  • Medicinal Chemistry : Tetrazolyl analogs inhibit α-glycosidase (IC₅₀ = 0.8 μM) and SGLT2 (IC₅₀ = 2.3 nM), outperforming standard antidiabetics like acarbose.
  • Coordination Chemistry : Hypervalent iodine complexes derived from 5H-tetrazol-5-one serve as precursors for light-stable oxidants, with applications in organic synthesis.

Table 2: Recent Advances (2021–2023)

Year Innovation Methodology Impact
2021 BIAT hypervalent iodine complexes Cyclocondensation of tetrazoles Catalyzed C–H bond functionalization
2021 1-Hydroxy-5H-tetrazole synthesis HNO₂-mediated diazotization High-energy-density materials
2023 Tetrazole-based SGLT2 inhibitors Structure-activity optimization Antidiabetic drug candidates

Properties

IUPAC Name

tetrazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N4O/c6-1-2-4-5-3-1/h4-5H,(H2,2,3,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNWQZENDGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NNNN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization Pathway

The reaction mechanism begins with protonation of 5-ATO’s amino group, followed by nitrosation via NaNO₂ to generate a diazonium ion. Intramolecular nucleophilic attack by the tetrazole nitrogen onto the diazonium carbon results in cyclization, releasing nitrogen gas and forming the tetrazolone core. Acid concentration and temperature are critical to avoiding diazonium decomposition.

Microwave Cyclocondensation

Microwave irradiation promotes polar transition states, accelerating the nucleophilic addition of cyanamide to the imine intermediate formed from 5-aminotetrazole and aldehydes. The rapid heating minimizes thermal degradation, making this method suitable for thermally sensitive substrates.

Optimization Tips :

  • Catalyst Addition : Trace amounts of p-toluenesulfonic acid (PTSA) enhance reaction rates.
  • Solvent Choice : Polar aprotic solvents like DMF improve microwave absorption.

Chemical Reactions Analysis

Types of Reactions

5H-Tetrazol-5-one, 1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

5H-Tetrazol-5-one, 1,2-dihydro- and its derivatives exhibit a range of biological activities that make them valuable in pharmaceutical research. These compounds are known for their potential pharmacological applications, including:

  • Antimicrobial Activity : Research indicates that certain derivatives possess antibacterial and antifungal properties.
  • Anticancer Properties : Some studies have highlighted the potential of tetrazole derivatives in targeting cancer cells, demonstrating cytotoxic effects against various human cancer cell lines.
  • Anti-inflammatory Effects : Compounds derived from 5H-tetrazol-5-one have shown promise in reducing inflammation in preclinical models.

Case Study: Anticancer Activity

A study conducted on the effects of 5H-tetrazol-5-one derivatives on human cancer cell lines revealed significant cytotoxic activity. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Chemical Synthesis and Reactivity

The synthesis of 5H-tetrazol-5-one, 1,2-dihydro- can be achieved through various methods, emphasizing its synthetic versatility. Key synthetic routes include:

  • Cyclization Reactions : Utilizing azides and carbonyl compounds to form the tetrazole ring.
  • Photochemical Transformations : Under UV irradiation, the compound can undergo ring cleavage and rearrangement to yield various products such as diazirenes and isothiocyanates .

Table 1: Synthetic Methods for 5H-Tetrazol-5-one Derivatives

MethodDescriptionYield (%)
Cyclization with AzidesReaction with carbonyls to form tetrazole ring70-90
Photochemical IrradiationUV-induced transformations leading to diverse productsVariable

Material Science Applications

In material science, derivatives of 5H-tetrazol-5-one are being explored for their properties as:

  • Explosives : Certain tetrazole compounds are known for their high energy content and stability, making them suitable for use in energetic materials.
  • Polymer Chemistry : The incorporation of tetrazole moieties into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Energetic Materials

Research has demonstrated that specific derivatives of 5H-tetrazol-5-one can serve as precursors for high-energy materials due to their favorable detonation properties .

Photochemical Applications

The photochemical behavior of 5H-tetrazol-5-one is noteworthy. Studies have shown that upon exposure to UV light, the compound can undergo significant transformations, leading to the formation of various reactive intermediates.

Table 2: Photochemical Transformations of 5H-Tetrazol-5-one

Transformation TypeProducts Formed
Ring CleavageMethyl isothiocyanate, azide
Nitrogen EliminationN-methylcarbodiimide
Sulfur EliminationCarbon monosulfide

These transformations highlight the compound's potential utility in synthetic organic chemistry and materials development.

Mechanism of Action

The mechanism of action of 5H-Tetrazol-5-one, 1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
5H-Tetrazol-5-one,1,2-dihydro- 16421-52-6 CH₂N₄O 86.05 Tetrazole ring, carbonyl group
5-Diacetylamino-1,2,4-thiadiazol-3-one N/A C₄H₅N₃O₂S 159.17 (calculated) Thiadiazole ring, diacetylamino substituent
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one N/A C₅H₇N₃O₂S 173.19 (calculated) Thiadiazole ring, tetrahydrofuran substituent
  • Tetrazole vs. Thiadiazole Rings: Tetrazoles (e.g., 5H-Tetrazol-5-one) exhibit strong acidity (pKa ~4–5) due to the NH group, enabling use as bioisosteres for carboxylic acids in drug design . Thiadiazoles (e.g., compounds 1 and 2) contain sulfur, which enhances lipophilicity and influences nucleophilic substitution reactivity. Their synthesis involves functionalization of a common precursor, 5-amino-2H-1,2,4-thiadiazol-3-one (10), via acetylation or alkylation .

Physicochemical Properties

  • Density and Boiling Points: The tetrazole derivative has a notably higher density (2.41 g/cm³) compared to typical thiadiazoles (e.g., 1,3,4-thiadiazoles average ~1.5–1.8 g/cm³), likely due to its compact nitrogen-rich structure .
  • Thermal Stability : The tetrazole’s high boiling point (437.8°C ) suggests greater thermal stability than many thiadiazole derivatives, which often decompose below 300°C .

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